
5-Ethynyl-1-methyl-2-pyrrolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1-methyl-2-pyrrolidone: is an organic compound that belongs to the class of pyrrolidones It is characterized by the presence of an ethynyl group attached to the fifth carbon of the pyrrolidone ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1-methyl-2-pyrrolidone typically involves the alkylation of 2-pyrrolidone followed by the introduction of the ethynyl group. One common method is the reaction of 2-pyrrolidone with methyl iodide in the presence of a base such as potassium carbonate to form 1-methyl-2-pyrrolidone. The ethynyl group can then be introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethynyl-1-methyl-2-pyrrolidone can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ethynyl group, to form corresponding alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition, where nucleophiles can add to the triple bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to add to the ethynyl group.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted pyrrolidones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethynyl-1-methyl-2-pyrrolidone is used as a building block in organic synthesis. Its ethynyl group allows for further functionalization, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-methyl-2-pyrrolidone depends on its specific application. In chemical reactions, the ethynyl group can act as a reactive site for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Pyrrolidone: A simpler analog without the ethynyl and methyl groups.
1-Methyl-2-pyrrolidone: Similar structure but lacks the ethynyl group.
N-Ethyl-2-pyrrolidone: Contains an ethyl group instead of a methyl group.
Uniqueness: 5-Ethynyl-1-methyl-2-pyrrolidone is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential applications. The ethynyl group, in particular, provides a site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-ethynyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-6-4-5-7(9)8(6)2/h1,6H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJIEQPWZDFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
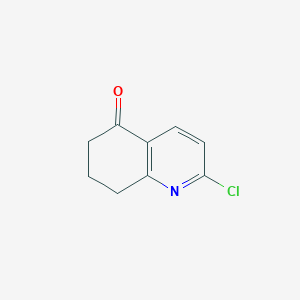
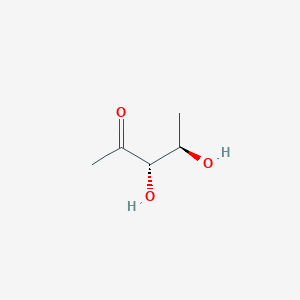
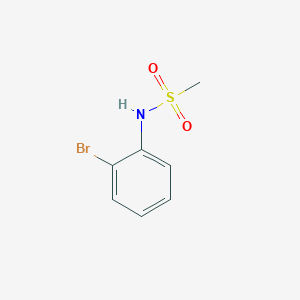
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
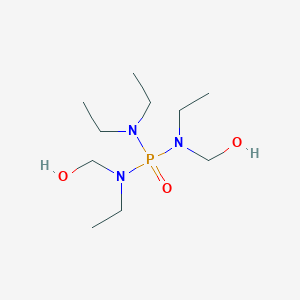
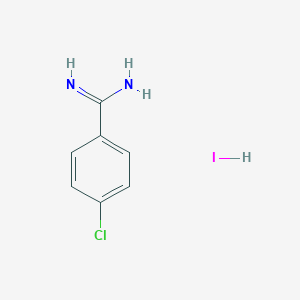
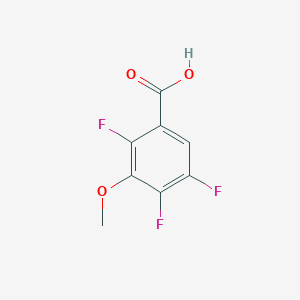
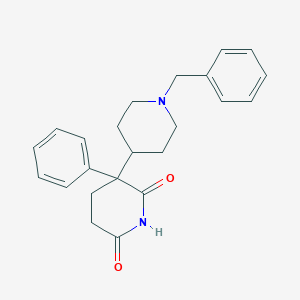
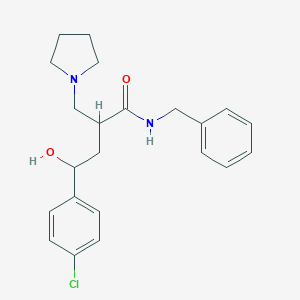
![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
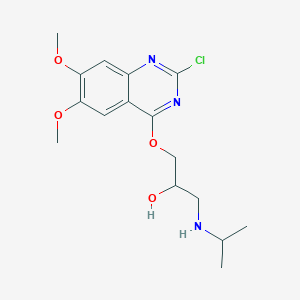
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
